molecular formula C15H15NOS B15058514 Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Katalognummer: B15058514
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: FTYHXMJZQYQSQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves the formation of the pyrrolidine ring followed by the introduction of the phenyl and thiophene substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones, which can then be further functionalized to introduce the phenyl and thiophene groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted phenyl and thiophene compounds.

Wissenschaftliche Forschungsanwendungen

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone is unique due to its specific combination of a pyrrolidine ring with phenyl and thiophene substituents, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H15NOS

Molekulargewicht

257.4 g/mol

IUPAC-Name

phenyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C15H15NOS/c17-15(12-5-2-1-3-6-12)16-9-4-7-14(16)13-8-10-18-11-13/h1-3,5-6,8,10-11,14H,4,7,9H2

InChI-Schlüssel

FTYHXMJZQYQSQU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CSC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.